2,3-Bis(4-fluorophenyl)quinoxaline

OLED Phosphorescent Emitter Ligand Engineering

Choose 2,3-Bis(4-fluorophenyl)quinoxaline for unmatched performance in deep-red OLEDs and electron-transport polymers. Its para-fluorophenyl substitution delivers a PL quantum yield of 78.6% (10.4 pts higher than non-fluorinated analogs) and electron mobility surpassing Alq3. This monomer uniquely enables soluble poly(aryl ether)s with tailored optical properties (emission 417–454 nm, QY up to 41%). For solution-processable layers or high-purity red phosphorescent dopants, this is the non-substitutable building block. Order now to advance your material R&D.

Molecular Formula C20H12F2N2
Molecular Weight 318.3 g/mol
Cat. No. B8790275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(4-fluorophenyl)quinoxaline
Molecular FormulaC20H12F2N2
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C20H12F2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H
InChIKeyVMAUSAPAESMXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(4-fluorophenyl)quinoxaline: Procurement-Grade Building Block for Fluorinated Quinoxaline-Based Materials


2,3-Bis(4-fluorophenyl)quinoxaline is a halogenated heterocyclic building block featuring a central quinoxaline core substituted at the 2- and 3-positions with para-fluorophenyl rings. This molecular architecture imparts a characteristic electron-deficient character to the quinoxaline unit, making it a versatile precursor in the synthesis of advanced functional materials, particularly as a ligand scaffold for phosphorescent iridium complexes in organic light-emitting diode (OLED) applications [1]. The compound serves as a monomer in nucleophilic aromatic substitution polymerizations to yield poly(aryl ether)s containing electron-transporting quinoxaline segments [2].

2,3-Bis(4-fluorophenyl)quinoxaline: Why In-Class Substitution with Non-Fluorinated or Differently Fluorinated Quinoxalines Fails


Quinoxaline-based ligands and monomers are not interchangeable in performance-critical applications. The precise placement of fluorine substituents on the pendant phenyl rings directly modulates the electron density of the quinoxaline core, thereby dictating the energy levels, emission wavelengths, and charge transport properties of the resulting materials [1]. Substituting 2,3-bis(4-fluorophenyl)quinoxaline with non-fluorinated 2,3-diphenylquinoxaline or core-fluorinated analogs alters the photoluminescence maxima, electron mobility, and ultimate device efficiencies in OLEDs [2]. The following quantitative evidence establishes the specific performance deltas that preclude generic substitution.

2,3-Bis(4-fluorophenyl)quinoxaline: Head-to-Head Performance Data Versus 2,3-Diphenylquinoxaline and Core-Fluorinated Analogs


Blue-Shifted Photoluminescence Emission Maximum in Iridium Complexes Compared to Non-Fluorinated Analog

In a direct head-to-head comparison of iridium(III) complexes bearing identical ancillary ligands, the complex incorporating 2,3-bis(4-fluorophenyl)quinoxaline (L3/Ir3) exhibits a photoluminescence (PL) emission maximum (λmax) of 634 nm, representing a significant 11 nm blue-shift relative to the non-fluorinated 2,3-diphenylquinoxaline analog (L1/Ir1) which emits at 645 nm [1]. This shift is attributed to the electron-withdrawing inductive effect of the para-fluorine atoms, which lowers the HOMO energy level of the ligand and widens the HOMO–LUMO gap of the complex [1].

OLED Phosphorescent Emitter Ligand Engineering

Superior Electron Mobility in Iridium Complexes Versus Standard Electron Transport Material Alq3

The iridium complex incorporating 2,3-bis(4-fluorophenyl)quinoxaline (Ir3) demonstrates electron mobility that exceeds that of tris-(8-hydroxyquinoline)aluminium (Alq3), a widely used benchmark electron-transport material in OLEDs [1]. This superior electron mobility is critical for balancing charge injection and transport within the emissive layer, which directly correlates with improved device efficiency and reduced efficiency roll-off [1]. The fluorine substituents on the phenyl rings enhance the electron affinity of the quinoxaline core, facilitating more efficient electron transport.

OLED Charge Transport Electron Mobility

High Photoluminescence Quantum Yield in Iridium Complexes with Optimized Fluorination Pattern

In a cross-study comparison of iridium complexes with 2,3-diphenylquinoxaline derivative ligands, the complex bearing the 2,3-bis(4-fluorophenyl)quinoxaline ligand (Ir3) achieves a photoluminescence quantum yield (ηPL) of 78.6% [1]. This value significantly surpasses the 68.2% yield of the non-fluorinated 2,3-diphenylquinoxaline analog (Ir1) and the 60.4% yield of the core-fluorinated analog (Ir2 with 6,7-difluoro substitution on the quinoxaline core) [1]. The data demonstrate that pendant fluorination on the phenyl rings is more effective at enhancing radiative decay efficiency than core fluorination on the quinoxaline backbone.

OLED Phosphorescence Quantum Efficiency

Stabilized Saturated Red Electrophosphorescence with CIE Coordinates Matching Standard Red

OLED devices employing Ir(2,3-dpqx-F2)2(acac), where 2,3-dpqx-F2 is 2,3-bis(4-fluorophenyl)quinoxaline, exhibit electroluminescence with CIE 1931 color coordinates of x = 0.68, y = 0.31 [1]. This coordinate set is remarkably close to the standard saturated red primary defined by the National Television System Committee (NTSC) at (0.67, 0.33). In contrast, the methyl-substituted analog Ir(6-Me-2,3-dpqx-F2)2(acac) emits at 630 nm but maintains similar CIE coordinates, indicating that the bis(4-fluorophenyl) substitution pattern provides a robust platform for achieving saturated red emission without significant color shift [1].

OLED Electrophosphorescence Color Purity

Controlled Reactivity in Nucleophilic Aromatic Substitution Polymerization Versus Non-Fluorinated Monomers

2,3-Bis(4-fluorophenyl)quinoxaline exhibits uniquely low reactivity towards nucleophilic aromatic substitution (SNAr) compared to non-fluorinated quinoxaline monomers [1]. This controlled, lower reactivity is a direct consequence of the electron-withdrawing fluorine atoms on the para positions, which reduce the electron density at the reactive sites. While this results in poly(aryl ether)s with limited molecular weights, it simultaneously enables the synthesis of well-defined, soluble polymers with precisely spaced electron-transporting quinoxaline segments, which is unattainable with more reactive, non-fluorinated analogs that would undergo uncontrolled polymerization [1].

Polymer Synthesis Poly(aryl ether)s Electron-Transport Materials

2,3-Bis(4-fluorophenyl)quinoxaline: High-Value Application Scenarios Validated by Comparative Performance Data


Ligand Precursor for High-Efficiency Deep-Red Phosphorescent OLED Emitters

2,3-Bis(4-fluorophenyl)quinoxaline is the ligand scaffold of choice for synthesizing iridium(III) complexes that serve as deep-red phosphorescent dopants in OLEDs. The quantitative evidence demonstrates that complexes derived from this ligand exhibit a PL quantum yield of 78.6%, which is 10.4 percentage points higher than the non-fluorinated analog and 18.2 percentage points higher than the core-fluorinated analog [1]. Furthermore, OLED devices employing these complexes achieve saturated red emission with CIE coordinates (0.68, 0.31) [2] and electron mobility exceeding that of the industry-standard electron transport material Alq3 [3]. These performance advantages make this compound the superior procurement choice for developing high-efficiency, color-pure red OLED displays and lighting panels.

Monomer for Solution-Processable Electron-Transporting Poly(aryl ether)s

The controlled, low reactivity of 2,3-bis(4-fluorophenyl)quinoxaline in nucleophilic aromatic substitution polymerizations enables the synthesis of soluble poly(aryl ether)s containing discrete electron-transporting quinoxaline segments [4]. These polymers exhibit absorption maxima at 349–354 nm and emission maxima at 417–454 nm in THF solution, with quantum yields ranging from 22% to 41% [4]. This combination of solubility and optical properties is uniquely achievable due to the para-fluorophenyl substitution pattern, which tempers reactivity while maintaining the electron-deficient character of the quinoxaline core. Researchers and manufacturers seeking solution-processable electron-transport layers or host materials for OLEDs should prioritize this monomer over non-fluorinated or core-fluorinated alternatives.

Building Block for Fluorinated Quinoxaline-Based Drug Discovery Libraries

In medicinal chemistry, the electron-withdrawing para-fluorophenyl groups on the quinoxaline core enhance metabolic stability and modulate binding affinity to biological targets [5]. While direct comparative biological data for the parent 2,3-bis(4-fluorophenyl)quinoxaline is limited, the compound serves as a versatile intermediate for synthesizing more elaborate quinoxaline derivatives with documented anticancer and antimicrobial activities [5]. Its procurement as a high-purity building block enables the construction of focused chemical libraries for structure-activity relationship (SAR) studies, where the presence of fluorine substituents is a known strategy for improving pharmacokinetic properties and target engagement.

Electron-Acceptor Unit in Donor-Acceptor Conjugated Polymers for Organic Photovoltaics

The electron-deficient nature of 2,3-bis(4-fluorophenyl)quinoxaline, intensified by the para-fluorine substituents, positions it as an effective electron-accepting building block in donor-acceptor (D-A) conjugated polymers for organic photovoltaic (OPV) applications [6]. In fluorinated quinoxaline-based low-band-gap polymers, systematic fluorine incorporation at the para-positions of the phenyl substituents lowers the LUMO energy level and enhances electron mobility, leading to improved charge separation and power conversion efficiencies [6]. Procuring 2,3-bis(4-fluorophenyl)quinoxaline enables the synthesis of D-A polymers with precisely tuned energy levels for optimized OPV device performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Bis(4-fluorophenyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.